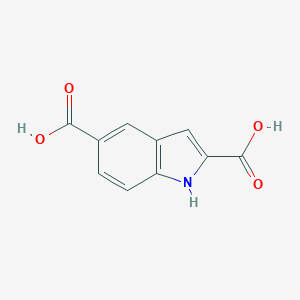

1H-indole-2,5-dicarboxylic Acid

Description

Propriétés

IUPAC Name |

1H-indole-2,5-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NO4/c12-9(13)5-1-2-7-6(3-5)4-8(11-7)10(14)15/h1-4,11H,(H,12,13)(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUABQYJAPOQWCH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C(=O)O)C=C(N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00401790 | |

| Record name | 1H-indole-2,5-dicarboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00401790 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117140-77-9 | |

| Record name | 1H-indole-2,5-dicarboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00401790 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Spectral Data Analysis of 1H-Indole-2,5-dicarboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectral data for 1H-indole-2,5-dicarboxylic acid (CAS: 117140-77-9). Due to the limited availability of direct experimental spectra in public databases, this document combines predicted data based on analogous compounds with general experimental protocols. All quantitative data is presented in structured tables for clarity.

Predicted Spectroscopic Data

Table 1: Predicted ¹H and ¹³C NMR Spectral Data

The following table outlines the anticipated chemical shifts for the proton and carbon atoms of this compound. These estimations are based on data from similar indole derivatives and the expected electronic effects of the carboxylic acid substituents.

| ¹H NMR (Predicted) | ¹³C NMR (Predicted) |

| Position | Chemical Shift (ppm) |

| H1 (NH) | 11.5 - 12.5 |

| H3 | ~7.3 |

| H4 | ~8.2 |

| H6 | ~8.0 |

| H7 | ~7.5 |

| COOH (C2) | 12.0 - 13.0 |

| COOH (C5) | 12.0 - 13.0 |

br s = broad singlet, s = singlet, d = doublet, dd = doublet of doublets Solvent: DMSO-d₆

Table 2: Predicted Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectral Data

The expected absorption bands in IR and UV-Vis spectroscopy are summarized below, based on the characteristic absorptions of the indole nucleus and carboxylic acid functional groups.

| Spectroscopy Type | Predicted Absorption | Functional Group/Transition |

| Infrared (IR) | ~3300 cm⁻¹ (broad) | O-H stretch (carboxylic acid) |

| ~3200 cm⁻¹ | N-H stretch (indole) | |

| ~1700 cm⁻¹ | C=O stretch (carboxylic acid) | |

| 1600-1450 cm⁻¹ | C=C stretch (aromatic) | |

| Ultraviolet-Visible (UV-Vis) | ~220 nm (λmax) | π → π* transition |

| ~280 nm (λmax) | π → π* transition |

Table 3: Mass Spectrometry Data

The following table presents predicted collision cross-section (CCS) values for various adducts of this compound, providing insights into the molecule's size and shape in the gas phase.[1] The nominal mass of the molecule is 205.17 g/mol .[2]

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 206.04478 | 139.7 |

| [M+Na]⁺ | 228.02672 | 149.2 |

| [M-H]⁻ | 204.03022 | 140.0 |

| [M+NH₄]⁺ | 223.07132 | 158.1 |

| [M+K]⁺ | 244.00066 | 145.5 |

| [M+H-H₂O]⁺ | 188.03476 | 134.3 |

Experimental Protocols

The following are detailed, generalized methodologies for obtaining the spectral data for a compound such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a suitable deuterated solvent, such as DMSO-d₆. Ensure the sample is fully dissolved.

-

¹H NMR Spectroscopy:

-

Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

-

Set the spectral width to cover the range of -2 to 15 ppm.

-

Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

Process the data with an appropriate line broadening factor (e.g., 0.3 Hz) and reference the spectrum to the residual solvent peak (e.g., DMSO at 2.50 ppm).

-

-

¹³C NMR Spectroscopy:

-

Acquire the spectrum on the same instrument.

-

Set the spectral width to cover the range of 0 to 200 ppm.

-

Use a proton-decoupled pulse sequence.

-

A larger number of scans will be required (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

-

Reference the spectrum to the solvent peak (e.g., DMSO-d₆ at 39.52 ppm).

-

Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: Use a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, coupled to an electrospray ionization (ESI) source.

-

Data Acquisition:

-

Infuse the sample solution directly into the ESI source.

-

Acquire spectra in both positive and negative ion modes.

-

Set the mass range to scan from m/z 50 to 500.

-

Optimize source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to achieve maximum signal intensity.

-

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

Solid State (KBr Pellet): Mix a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

-

-

Data Acquisition:

-

Record the spectrum over the range of 4000 to 400 cm⁻¹.

-

Acquire a background spectrum of the empty sample compartment (or clean ATR crystal) and subtract it from the sample spectrum.

-

A typical resolution is 4 cm⁻¹.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy

-

Sample Preparation: Prepare a stock solution of the sample in a UV-transparent solvent (e.g., methanol, ethanol, or acetonitrile) at a concentration of approximately 1 mg/mL. Prepare a series of dilutions to find a concentration that gives an absorbance reading between 0.1 and 1.0.

-

Data Acquisition:

-

Use a dual-beam UV-Vis spectrophotometer.

-

Use a matched pair of quartz cuvettes, one for the sample solution and one for the solvent blank.

-

Scan the wavelength range from 200 to 400 nm.

-

Record the absorbance as a function of wavelength.

-

Logical Workflow for Spectral Analysis

The following diagram illustrates a logical workflow for the comprehensive spectral analysis of a synthesized organic compound like this compound.

Caption: Workflow for the synthesis, purification, and spectral characterization of this compound.

References

An In-Depth Technical Guide to 1H-Indole-2,5-dicarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

1H-Indole-2,5-dicarboxylic acid (I25DA) is a bifunctional aromatic molecule belonging to the indole family. Its unique structure, featuring both a hydrogen bond donor in the indole ring and two carboxylic acid groups, makes it a molecule of significant interest in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the known chemical properties of I25DA, including its physical and spectral characteristics, chemical reactivity, and potential applications. Due to the limited availability of direct experimental data for I25DA, this guide also incorporates data from closely related indole derivatives to provide a comparative analysis.

Chemical and Physical Properties

Identification

| Property | Value | Source |

| CAS Number | 117140-77-9 | ChemScene[2] |

| Molecular Formula | C₁₀H₇NO₄ | ChemScene[2] |

| Molecular Weight | 205.17 g/mol | ChemScene[2] |

| IUPAC Name | This compound | |

| SMILES | O=C(O)c1cc2c(cc1)NC=C2C(=O)O | PubChemLite[3] |

| InChI | InChI=1S/C10H7NO4/c12-9(13)5-1-2-7-6(3-5)4-8(11-7)10(14)15/h1-4,11H,(H,12,13)(H,14,15) | PubChemLite[3] |

| InChIKey | MUABQYJAPOQWCH-UHFFFAOYSA-N | PubChemLite[3] |

Physical Properties (Experimental and Predicted)

Direct experimental values for the physical properties of this compound are scarce. The table below includes predicted values and experimental data for the closely related 1H-indole-2-carboxylic acid for comparison.

| Property | This compound (Predicted/Estimated) | 1H-Indole-2-carboxylic acid (Experimental) | Source |

| Melting Point | Not available | 205 - 209 °C | Fisher Scientific[4] |

| Boiling Point | Not available | Not available | |

| Solubility | Low in non-polar solvents, likely soluble in polar aprotic solvents like DMSO. | Insoluble in water. | |

| pKa | Not available | Not available | |

| LogP | 1.5643 (Predicted) | 2.14 (Indole) | ChemScene[2], PubChem[5] |

| Topological Polar Surface Area (TPSA) | 90.39 Ų (Predicted) | ChemScene[2] | |

| Hydrogen Bond Donors | 3 (Predicted) | ChemScene[2] | |

| Hydrogen Bond Acceptors | 2 (Predicted) | ChemScene[2] | |

| Rotatable Bonds | 2 (Predicted) | ChemScene[2] |

Spectroscopic Properties

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum of this compound in a solvent like DMSO-d₆ is expected to show distinct signals for the aromatic protons on the indole ring and the acidic protons of the carboxylic acid and the N-H group. The chemical shifts would be influenced by the electron-withdrawing nature of the carboxylic acid groups.

For comparison, the ¹H NMR spectrum of 1H-indole-2-carboxylic acid in DMSO-d₆ shows the following key signals:

-

~13.0 ppm (s, 1H): Carboxylic acid proton (-COOH).[6]

-

~11.8 ppm (s, 1H): Indole N-H proton.[6]

-

7.67 - 7.08 ppm (m, 5H): Aromatic protons.[6]

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will show signals for the two carboxylic acid carbons at the lower field, followed by the signals for the aromatic carbons of the indole ring.

FT-IR Spectroscopy (Predicted)

The infrared spectrum of this compound is expected to exhibit characteristic absorption bands:

-

Broad O-H stretch: Around 2500-3300 cm⁻¹ for the carboxylic acid groups.

-

N-H stretch: A sharp peak around 3300-3500 cm⁻¹.

-

C=O stretch: A strong absorption around 1680-1710 cm⁻¹ for the carboxylic acid carbonyls.

-

C=C and C-N stretching: In the 1400-1600 cm⁻¹ region, characteristic of the indole ring.

For comparison, the FT-IR spectrum of a related compound, N-Benzyl-1H-indole-2-carbohydrazide , shows characteristic peaks at 3313 cm⁻¹ (N-H stretch) and 1680 cm⁻¹ (C=O stretch).[7]

Chemical Reactivity and Synthesis

The chemical reactivity of this compound is characterized by the functionalities of the indole ring and the two carboxylic acid groups.

Reactivity of the Carboxylic Acid Groups

The carboxylic acid groups can undergo typical reactions such as:

-

Esterification: Reaction with alcohols in the presence of an acid catalyst to form the corresponding diester.

-

Amide formation: Reaction with amines using coupling agents (e.g., EDC, HATU) to form diamides. This is a common strategy in the synthesis of biologically active indole derivatives.[8]

-

Reduction: Reduction to the corresponding diol using strong reducing agents like LiAlH₄.

Reactivity of the Indole Ring

The indole nucleus is susceptible to electrophilic substitution, although the presence of the electron-withdrawing carboxylic acid groups will deactivate the ring, making these reactions more challenging compared to unsubstituted indole.

Proposed Synthesis

Logical Relationship of a Plausible Synthetic Pathway:

Caption: Proposed Fischer Indole Synthesis Route.

Experimental Workflow for the Proposed Synthesis:

Caption: A plausible experimental workflow for synthesis.

Applications

The bifunctional nature of this compound makes it a valuable building block in several areas of chemical science.

Metal-Organic Frameworks (MOFs)

The two carboxylic acid groups can act as linkers to coordinate with metal ions or clusters, forming extended porous structures known as Metal-Organic Frameworks (MOFs).[1] The indole moiety can introduce additional functionality and influence the electronic properties of the resulting MOF. Such MOFs could have potential applications in gas storage, catalysis, and separation.

Logical Relationship of MOF Synthesis:

Caption: General scheme for MOF synthesis.

Pharmaceutical and Medicinal Chemistry

The indole scaffold is a common motif in many biologically active compounds. Derivatives of indole-2-carboxylic acid have been investigated for a range of therapeutic applications, including as anticancer and antiviral agents.[9][10][11] The presence of a second carboxylic acid group in this compound offers a potential point for further chemical modification to develop novel drug candidates.

Safety and Handling

-

Hazard Statements: May cause skin and eye irritation. May be harmful if swallowed or inhaled.[4][12]

-

Precautionary Statements:

Conclusion

This compound is a molecule with significant potential as a building block in both materials science and medicinal chemistry. While there is a notable lack of comprehensive experimental data for this specific compound, this guide has compiled the available information and provided context through the analysis of related indole derivatives. Further research to fully characterize its physical, chemical, and biological properties is warranted and will undoubtedly open up new avenues for its application.

References

- 1. nbinno.com [nbinno.com]

- 2. chemscene.com [chemscene.com]

- 3. PubChemLite - this compound (C10H7NO4) [pubchemlite.lcsb.uni.lu]

- 4. fishersci.com [fishersci.com]

- 5. Indole | C8H7N | CID 798 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Indole-2-carboxylic acid(1477-50-5) 1H NMR spectrum [chemicalbook.com]

- 7. mdpi.com [mdpi.com]

- 8. Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Design, synthesis and antitumor evaluation of novel 1H-indole-2-carboxylic acid derivatives targeting 14-3-3η protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 12. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Solubility of 1H-indole-2,5-dicarboxylic acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 1H-indole-2,5-dicarboxylic acid in organic solvents. Due to a lack of readily available quantitative solubility data in peer-reviewed literature and chemical databases, this document focuses on the qualitative solubility profile based on the compound's structure, a detailed experimental protocol for determining its solubility, and its known physicochemical properties.

Introduction to this compound

This compound is a molecule of significant interest in medicinal chemistry and materials science. Its rigid heterocyclic structure, combined with the presence of two carboxylic acid functional groups, makes it a versatile building block for the synthesis of a wide range of compounds, from pharmacologically active agents to metal-organic frameworks (MOFs). Understanding its solubility in various organic solvents is crucial for its application in synthesis, purification, formulation, and biological screening.

Qualitative Solubility Profile

While specific quantitative solubility data for this compound in common organic solvents is not extensively documented in publicly accessible literature, a qualitative assessment of its expected solubility can be inferred from its molecular structure.

The molecule possesses both a relatively nonpolar indole core and two highly polar carboxylic acid groups. This amphiphilic nature suggests a nuanced solubility profile. The carboxylic acid moieties are capable of forming strong hydrogen bonds, both as donors (the hydroxyl protons) and acceptors (the carbonyl and hydroxyl oxygens). This characteristic generally imparts solubility in polar, protic solvents that can participate in hydrogen bonding, such as alcohols (e.g., methanol, ethanol).

Furthermore, the presence of two carboxylic acid groups suggests that the compound's solubility will be highly dependent on the pH in protic solvents. In basic organic solvents or in the presence of a base, deprotonation of the carboxylic acids to form carboxylate salts would significantly increase polarity and likely enhance solubility in polar solvents.

In aprotic polar solvents, such as dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF), which are strong hydrogen bond acceptors, this compound is expected to exhibit moderate to good solubility. These solvents can effectively solvate the carboxylic acid groups.

Conversely, in nonpolar organic solvents such as hexane or toluene, the solubility is expected to be very low. The energy required to break the strong intermolecular hydrogen bonds in the solid-state crystal lattice of the dicarboxylic acid would not be compensated by the weak van der Waals interactions with these nonpolar solvents.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below. This information is essential for researchers working with this compound.

| Property | Value |

| Molecular Formula | C₁₀H₇NO₄ |

| Molecular Weight | 205.17 g/mol |

| Appearance | White to light yellow crystalline powder |

| CAS Number | 117140-77-9 |

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the experimental determination of the solubility of this compound in an organic solvent using the static equilibrium method followed by gravimetric analysis. This method is a reliable and widely used technique for generating accurate solubility data.

4.1. Materials and Equipment

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Analytical balance (readable to at least 0.1 mg)

-

Thermostatically controlled shaker or incubator

-

Vials with screw caps

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Syringes

-

Pipettes and tips

-

Evaporating dishes or pre-weighed vials

-

Oven or vacuum oven

4.2. Experimental Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials. The excess solid is crucial to ensure that equilibrium with the dissolved state is achieved.

-

Add a known volume or mass of the desired organic solvent to each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker or incubator set to the desired temperature.

-

Agitate the samples for a sufficient period to ensure that equilibrium is reached. A typical duration is 24 to 72 hours. Preliminary studies may be needed to determine the optimal equilibration time.

-

-

Sample Collection and Separation:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.

-

Carefully draw a known volume of the supernatant (the clear solution above the solid) using a syringe.

-

Attach a syringe filter to the syringe and filter the solution into a pre-weighed, clean, and dry evaporating dish or vial. This step is critical to remove any undissolved solid particles.

-

-

Gravimetric Analysis:

-

Accurately weigh the evaporating dish containing the filtered saturated solution.

-

Carefully evaporate the solvent from the solution. This can be done in a fume hood at room temperature or, more rapidly, in an oven at a temperature below the decomposition point of the solute and the boiling point of the solvent. A vacuum oven is recommended to facilitate solvent removal at a lower temperature.

-

Once the solvent is completely evaporated, place the evaporating dish in an oven to ensure all residual solvent is removed and then cool it to room temperature in a desiccator.

-

Weigh the evaporating dish containing the dry solid residue. Repeat the drying and weighing steps until a constant mass is obtained.

-

4.3. Data Calculation

The solubility can be expressed in various units, such as g/100 mL or mol/L.

-

Mass of dissolved solid (m_solute): Mass of (dish + residue) - Mass of (empty dish)

-

Mass of solvent (m_solvent): Mass of (dish + solution) - Mass of (dish + residue)

-

Solubility ( g/100 g solvent): (m_solute / m_solvent) * 100

-

To express solubility in g/100 mL, the density of the solvent at the experimental temperature is required.

-

To express solubility in mol/L, the molar mass of this compound and the volume of the solution are needed.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the experimental protocol for determining the solubility of this compound.

Caption: Workflow for Solubility Determination.

Conclusion

While quantitative data on the solubility of this compound in organic solvents remains elusive in the current body of scientific literature, its structural features suggest a preference for polar protic and aprotic solvents. For researchers and drug development professionals requiring precise solubility data, experimental determination is necessary. The provided static equilibrium method offers a robust and accurate approach for generating this critical information, which is fundamental for advancing the use of this versatile compound in various scientific and industrial applications.

An In-depth Technical Guide on the Crystal Structure of Indole-based Carboxylic Acids: A Focus on 1H-indole-2,5-dicarboxylic acid Analogs

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of December 2025, a comprehensive search of publicly accessible crystallographic databases, including the Cambridge Structural Database (CSD), did not yield a specific entry or detailed crystal structure for 1H-indole-2,5-dicarboxylic acid. This guide, therefore, presents a detailed analysis of closely related indole carboxylic acid structures to provide valuable insights and a predictive framework for understanding the potential solid-state arrangement of this compound. The presented experimental protocols are for these analogs and can serve as a foundational methodology for the synthesis and crystallization of the target compound.

Introduction to Indole Carboxylic Acids in Drug Development

Indole and its derivatives are a significant class of heterocyclic compounds that are integral to numerous pharmaceutical agents and biologically active molecules. The indole nucleus is a common scaffold in drugs targeting various conditions, including cancer, inflammation, and neurological disorders. The carboxylic acid functional group, when appended to the indole ring, provides a key site for molecular interactions, particularly hydrogen bonding, which is crucial for receptor binding and for establishing stable, predictable crystal lattices in the solid state. Understanding the crystal structure of these molecules is paramount for drug development, as it influences critical properties such as solubility, stability, and bioavailability.

Crystallographic Data of Analog Compounds

While specific data for this compound is not available, extensive research has been conducted on analogs such as 5-methoxy-1H-indole-2-carboxylic acid and indole-2-carboxylic acid. The crystallographic data for these compounds are summarized below and offer a strong basis for predicting the structural behavior of the target molecule.

Table 1: Crystallographic Data for 5-Methoxy-1H-Indole-2-Carboxylic Acid Polymorphs

| Parameter | Polymorph 1 | New Polymorph |

| Formula | C₁₀H₉NO₃ | C₁₀H₉NO₃ |

| Crystal System | Monoclinic | Monoclinic |

| Space Group | C2/c | P2₁/c |

| a (Å) | 13.079(3) | 4.0305(2) |

| b (Å) | 7.696(2) | 13.0346(6) |

| c (Å) | 35.185 | 17.2042(9) |

| β (˚) | 91.06(3) | 91.871(5) |

| Volume (ų) | Not specified | Not specified |

| Z | 16 | 4 |

| Reference | [1] | [1] |

In the crystalline structure of the new polymorph, cyclic dimers are formed via double O-H···O hydrogen bonds between the carboxylic acid groups.[1] The spatial arrangement is further influenced by interactions between the NH groups of the indole rings and adjacent methoxy groups, as well as C-H···O contacts.[1]

Table 2: Crystallographic Data for Indole-2-carboxylic Acid

| Parameter | Value |

| Formula | C₉H₇NO₂ |

| Crystal System | Orthorhombic |

| Space Group | Pna2₁ |

| a (Å) | 30.144(6) |

| b (Å) | 6.466(1) |

| c (Å) | 3.819(1) |

| Volume (ų) | 744.4(3) |

| Z | 2 |

| Reference | [2] |

The structure of Indole-2-carboxylic acid reveals that two chains of molecules form a planar ribbon, held together by intermolecular O–H···O and N–H···O hydrogen bonds.[2] The carboxylic groups in the two chains are oriented perpendicularly, leading to a zig-zag pattern of hydrogen bonds.[2]

Experimental Protocols

The following sections detail the methodologies used for the synthesis and crystallization of indole-2-carboxylic acid and its derivatives. These protocols can be adapted for the preparation and crystallization of this compound.

Synthesis of Indole-2-carboxylic Acid Derivatives

A general method for synthesizing N-substituted indole-2-carbohydrazides involves a coupling reaction.[3]

-

Activation : A mixture of indole-2-carboxylic acid (1.55 mmol) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (1.55 mmol) in methylene chloride (5 mL) is stirred for approximately 10 minutes until a clear solution is obtained.[3]

-

Coupling : A solution of a substituted benzyl hydrazine (1.55 mmol) in methylene chloride (5 mL) is added to the mixture.[3]

-

Reaction : The reaction mixture is stirred for 24 hours.[3]

-

Work-up : The mixture is washed successively with water (2 x 20 mL), 10% NaHCO₃ solution (2 x 15 mL), and water again (2 x 15 mL).[3]

-

Isolation : The combined organic layer is dried over anhydrous Na₂SO₄ and concentrated to yield the product.[3]

Another synthetic route to indole-2-carboxylic acid uses nitrotoluene and diethyl oxalate as main raw materials, catalyzed by ferrous hydroxide, followed by condensation, distillation, and reduction with hydrazine hydrate.[4]

Single Crystal Growth

Single crystals suitable for X-ray diffraction are typically grown via slow evaporation of a solvent.

-

Dissolution : The synthesized compound is dissolved in a suitable solvent or solvent mixture (e.g., ethanol, methanol, DMF) to create a saturated or near-saturated solution.

-

Evaporation : The solution is left undisturbed in a vial covered with a perforated film to allow for slow evaporation of the solvent at room temperature.

-

Crystal Formation : Over a period of several days to weeks, single crystals of suitable quality for X-ray analysis should form.

Logical Workflow and Visualization

The determination of a crystal structure is a systematic process. The following workflow outlines the key stages from synthesis to structural analysis, which would be applicable to the study of this compound.

Caption: Experimental workflow for crystal structure determination.

Predicted Signaling Pathways and Drug Development Implications

While no specific signaling pathways involving this compound have been reported, indole-2-carboxamide derivatives have been investigated as potent antagonists at the strychnine-insensitive glycine binding site, which is relevant for modulating pacemaker activity in certain biological systems. The presence of two carboxylic acid groups on the indole scaffold of this compound presents a molecule with high potential for forming extensive hydrogen bond networks. This could be exploited in the design of inhibitors for enzymes with distinct binding pockets or in the development of metal-organic frameworks (MOFs) for targeted drug delivery. The dicarboxylic acid functionality makes it an attractive building block for creating polymers and other complex architectures. Further research into its synthesis and biological activity is warranted to explore its potential in drug discovery and materials science.

References

The Evolving Landscape of 1H-Indole-2-carboxylic Acid Derivatives in Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 1H-indole-2-carboxylic acid scaffold has emerged as a privileged structure in medicinal chemistry, with its derivatives demonstrating a broad spectrum of biological activities. This guide provides a comprehensive overview of the current research, focusing on the synthesis, biological evaluation, and mechanisms of action of these compounds. While the specific focus is on derivatives of 1H-indole-2,5-dicarboxylic acid, the available literature predominantly features modifications on the 1H-indole-2-carboxylic acid core. This guide will therefore primarily discuss this broader class, with the acknowledgment that research on the 2,5-dicarboxylic acid derivatives is less prevalent.

Anticancer Activity: A Multifaceted Approach

Derivatives of 1H-indole-2-carboxylic acid have shown significant promise as anticancer agents, targeting various hallmarks of cancer. These compounds have been investigated for their cytotoxic effects against a range of cancer cell lines, their ability to inhibit key enzymes involved in cancer progression, and their potential to induce apoptosis.

Cytotoxicity and Antiproliferative Activity

A number of studies have reported the synthesis and in vitro anticancer activity of novel 1H-indole-2-carboxamide derivatives. For instance, a series of thiazolyl-indole-2-carboxamides exhibited exceptional cytotoxicity against various cancer cell lines, with compounds 6i and 6v showing IC50 values of 6.10 ± 0.4 μM and 6.49 ± 0.3 μM, respectively, against MCF-7 breast cancer cells[1]. Another study on substituted benzyl-1H-indole-2-carbohydrazides identified compound 4e as a highly cytotoxic agent with an average IC50 of 2 µM across MCF-7, A549, and HCT116 cell lines[2]. Furthermore, certain indole-2-carboxamides have demonstrated potent antiproliferative activity against pediatric brain tumor cells[3].

| Compound | Cancer Cell Line | IC50 / GI50 (µM) | Reference |

| 6i | MCF-7 | 6.10 ± 0.4 | [1] |

| 6v | MCF-7 | 6.49 ± 0.3 | [1] |

| 4e | MCF-7, A549, HCT116 | ~2 (average) | [2] |

| 5d | MCF-7 | 0.95 | [4] |

| 5e | MCF-7 | 1.10 | [4] |

| C11 | Bel-7402, SMMC-7721, SNU-387, Hep G2, Hep 3B | Not specified, but potent | [5] |

| 9a | BT12 (AT/RT) | 0.89 (cytotoxicity), 7.44 (antiproliferative) | [3] |

| 9a | BT16 (AT/RT) | 1.81 (cytotoxicity), 6.06 (antiproliferative) | [3] |

Enzyme Inhibition

A key mechanism of action for many anticancer indole derivatives is the inhibition of protein kinases. The thiazolyl-indole-2-carboxamide derivatives 6i and 6v were found to be potent inhibitors of EGFR, Her2, VEGFR-2, and CDK2[1]. Specifically, compound 6i inhibited EGFR with an IC50 of 0.063 μM and Her2 with an IC50 of 0.054 μM[1]. Another study highlighted indole-2-carboxamides as dual inhibitors of EGFR and CDK2, with compound 5e showing an IC50 of 13 nM against CDK2[4].

| Compound | Target Enzyme | IC50 (µM) | Reference |

| 6i | EGFR | 0.063 | [1] |

| 6i | Her2 | 0.054 | [1] |

| 6i | VEGFR-2 | 0.119 | [1] |

| 6i | CDK2 | 0.448 | [1] |

| 6v | EGFR | 0.081 | [1] |

| 6v | Her2 | 0.065 | [1] |

| 6v | VEGFR-2 | 0.429 | [1] |

| 6v | CDK2 | 0.506 | [1] |

| 5d | EGFR | 0.089 ± 0.006 | [4] |

| 5e | EGFR | 0.093 ± 0.008 | [4] |

| 5j | EGFR | 0.098 ± 0.008 | [4] |

| 5e | CDK2 | 0.013 | [4] |

| 5h | CDK2 | 0.011 | [4] |

| 5k | CDK2 | 0.019 | [4] |

Mechanism of Action: Apoptosis and Cell Cycle Arrest

Several 1H-indole-2-carboxylic acid derivatives exert their anticancer effects by inducing apoptosis and causing cell cycle arrest. The potent thiazolyl-indole-2-carboxamide derivatives 6i and 6v were shown to induce cell cycle arrest at the G2/M phase and promote apoptosis[1]. Flow cytometry analysis of cells treated with substituted benzyl-1H-indole-2-carbohydrazide 4e revealed a significant increase in the population of Annexin-V and 7-AAD positive cells, indicating apoptosis[2]. Furthermore, a series of novel 1H-indole-2-carboxylic acid derivatives targeting the 14-3-3η protein were found to induce G1-S phase cell cycle arrest in liver cancer cells[5].

Figure 1: Simplified signaling pathway for the anticancer activity of 1H-indole-2-carboxylic acid derivatives.

Activity as CysLT1 Receptor Antagonists

Certain 3-substituted 1H-indole-2-carboxylic acid derivatives have been identified as novel, highly potent, and selective antagonists of the cysteinyl leukotriene 1 (CysLT1) receptor, which is implicated in asthma and other inflammatory conditions. The derivative 17k demonstrated an impressive IC50 value of 0.0059 ± 0.0011 μM for CysLT1[6].

| Compound | Receptor | IC50 (µM) | Reference |

| 17k | CysLT1 | 0.0059 ± 0.0011 | [6] |

| 17k | CysLT2 | 15 ± 4 | [6] |

| 1 | CysLT1 | 0.66 ± 0.19 | [6] |

Antimicrobial and Other Activities

The versatility of the 1H-indole-2-carboxylic acid scaffold extends to antimicrobial and anti-trypanosomal activities. A series of indole-2-carboxamides were synthesized and evaluated for their ability to inhibit the growth of Mycobacterium tuberculosis, with compounds 8f and 8g showing MIC values of 0.62 and 0.32 μM, respectively[3]. Other derivatives have been explored as inhibitors of HIV-1 integrase and as anti-Trypanosoma cruzi agents[7][8].

| Compound | Organism/Target | MIC / pEC50 | Reference |

| 8f | M. tuberculosis H37Rv | 0.62 µM (MIC) | [3] |

| 8g | M. tuberculosis H37Rv | 0.32 µM (MIC) | [3] |

| 1 & 2 | T. cruzi | 5.4 < pEC50 < 6.2 | [7] |

| 3 & 4 | T. cruzi | 5.4 < pEC50 < 6.2 | [7] |

| 17a | HIV-1 Integrase | 3.11 µM (IC50) | [8] |

Experimental Protocols

General Synthesis of 1H-Indole-2-carboxamide Derivatives

A common synthetic route to 1H-indole-2-carboxamide derivatives involves the coupling of a 1H-indole-2-carboxylic acid with a desired amine.

Figure 2: General workflow for the synthesis of 1H-indole-2-carboxamide derivatives.

Detailed Protocol for Amide Coupling (Example):

To a solution of the respective 1H-indole-2-carboxylic acid (1 equivalent) in a suitable solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF), a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (1.1-1.5 equivalents) and an auxiliary coupling agent like hydroxybenzotriazole (HOBt) (1.1 equivalents) are added. The mixture is stirred at room temperature for a short period, followed by the addition of the desired amine (1-1.2 equivalents) and a base such as diisopropylethylamine (DIPEA) (2-3 equivalents). The reaction is typically stirred at room temperature overnight. The product is then isolated and purified using standard techniques such as extraction, chromatography, and recrystallization[2].

In Vitro Antiproliferative Assay (MTT Assay)

The antiproliferative activity of the synthesized compounds is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Protocol:

-

Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

-

The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48-72 hours).

-

Following incubation, the medium is replaced with fresh medium containing MTT solution.

-

After further incubation, the formazan crystals formed by viable cells are dissolved in a suitable solvent (e.g., DMSO).

-

The absorbance is measured at a specific wavelength using a microplate reader.

-

The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined.

Conclusion and Future Perspectives

Derivatives of 1H-indole-2-carboxylic acid represent a highly versatile and promising class of compounds with a wide array of biological activities. The research highlighted in this guide demonstrates their potential as anticancer, anti-inflammatory, and antimicrobial agents. While the majority of the research has focused on the broader class of 1H-indole-2-carboxylic acid derivatives, the specific exploration of this compound derivatives remains an underexplored area with potential for the discovery of novel therapeutic agents. Future research should aim to synthesize and evaluate a wider range of these dicarboxylic acid derivatives to fully elucidate their therapeutic potential. Further optimization of the existing lead compounds, focusing on improving their pharmacokinetic and pharmacodynamic properties, will be crucial for their translation into clinical candidates.

References

- 1. Synthesis and Evaluation of Thiazolyl-indole-2-carboxamide Derivatives as Potent Multitarget Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatric brain tumour cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, synthesis and antitumor evaluation of novel 1H-indole-2-carboxylic acid derivatives targeting 14-3-3η protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Discovery of 3-Substituted 1H-Indole-2-carboxylic Acid Derivatives as a Novel Class of CysLT1 Selective Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D3RA08320A [pubs.rsc.org]

1H-indole-2,5-dicarboxylic acid CAS number 117140-77-9 properties

CAS Number: 117140-77-9

This technical guide provides a comprehensive overview of 1H-indole-2,5-dicarboxylic acid, a key intermediate for researchers, scientists, and drug development professionals. The document details its physicochemical properties, synthesis methodologies, and significant applications in medicinal chemistry and materials science.

Core Properties and Data

This compound is a white to light yellow crystalline powder.[1] It serves as a versatile building block in complex organic synthesis due to its bifunctional nature, possessing two carboxylic acid groups on the indole scaffold.[1] This unique structure allows for diverse chemical modifications, making it a valuable precursor in various fields.[1]

Physicochemical and Computational Data

The following tables summarize the key quantitative data for this compound.

| Property | Value | Source |

| Molecular Formula | C₁₀H₇NO₄ | ChemScene[2] |

| Molecular Weight | 205.17 g/mol | ChemScene[2] |

| Purity | ≥97% | ChemScene[2] |

| Appearance | White to light yellow crystalline powder | [1] |

| Storage | 4°C, Sealed in dry | ChemScene[2] |

| Computational Data | Value | Source |

| Topological Polar Surface Area (TPSA) | 90.39 Ų | ChemScene[2] |

| logP | 1.5643 | ChemScene[2] |

| Hydrogen Bond Donors | 3 | ChemScene[2] |

| Hydrogen Bond Acceptors | 2 | ChemScene[2] |

| Rotatable Bonds | 2 | ChemScene[2] |

Spectroscopic Data Summary

| Spectroscopy | Expected Features |

| ¹H NMR | Signals corresponding to aromatic protons on the indole ring and carboxylic acid protons. The chemical shifts would be influenced by the electron-withdrawing nature of the carboxylic acid groups. |

| ¹³C NMR | Resonances for the indole ring carbons and the two carboxylic acid carbonyl carbons. |

| FT-IR | Characteristic absorption bands for N-H stretching of the indole, O-H stretching of the carboxylic acids, C=O stretching of the carbonyl groups, and aromatic C-H and C=C stretching. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound (205.17 g/mol ). |

Experimental Protocols

A specific, detailed experimental protocol for the synthesis of this compound is not widely published. However, a general and common method for the synthesis of indole-2-carboxylic acids involves the condensation of a substituted nitrotoluene with diethyl oxalate, followed by reductive cyclization.

General Synthesis of Indole-2-Carboxylic Acids

A prevalent method for synthesizing the indole-2-carboxylic acid scaffold is the Reissert synthesis. This process typically involves the condensation of a nitrotoluene with diethyl oxalate in the presence of a base, followed by a reductive cyclization of the resulting α-keto ester.

Experimental Workflow: Reissert Indole Synthesis

Caption: General workflow for the Reissert synthesis of indole-2-carboxylic acids.

Applications in Drug Discovery and Materials Science

This compound is a crucial intermediate in the development of novel therapeutics and advanced materials.

Antiviral Drug Development

Derivatives of indole-2-carboxylic acid have been identified as potent inhibitors of HIV-1 integrase, a key enzyme in the viral replication cycle. These inhibitors function by chelating the two magnesium ions within the active site of the integrase, thereby preventing the strand transfer of viral DNA into the host genome.

Signaling Pathway: HIV-1 Integrase Inhibition

Caption: Mechanism of HIV-1 integrase inhibition by indole-2-carboxylic acid derivatives.

Anticancer Drug Development

In the realm of oncology, derivatives of 1H-indole-2-carboxylic acid have been investigated as inhibitors of the 14-3-3η protein. The 14-3-3 family of proteins are key regulators of various cellular processes, and their dysregulation is implicated in cancer. By inhibiting the protein-protein interactions mediated by 14-3-3η, these compounds can induce cell cycle arrest and apoptosis in cancer cells.

Signaling Pathway: Inhibition of 14-3-3η in Cancer

References

A Theoretical and Computational Guide to 1H-Indole-2,5-dicarboxylic Acid for Drug Discovery and Materials Science

This technical guide provides a comprehensive overview of the theoretical and computational chemistry approaches applicable to the study of 1H-indole-2,5-dicarboxylic acid. The methodologies outlined herein are based on established computational studies of closely related indole derivatives, offering a robust framework for researchers, scientists, and professionals in drug development and materials science to investigate its electronic, structural, and spectroscopic properties.

Introduction

This compound is a versatile heterocyclic compound with significant potential as a building block in the synthesis of pharmaceuticals and advanced materials, such as metal-organic frameworks (MOFs).[1] Its rigid structure, coupled with the presence of two carboxylic acid functional groups and a reactive N-H group, allows for a wide range of chemical modifications and applications. Understanding the fundamental molecular properties through theoretical calculations is crucial for predicting its reactivity, designing novel derivatives, and interpreting experimental data.

Molecular Structure and Properties

The molecular structure of this compound consists of a bicyclic indole core with carboxylic acid groups attached at the 2 and 5 positions. Public chemical databases provide foundational information on its properties.

Table 1: General Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₀H₇NO₄ | [2][3] |

| Molecular Weight | 205.17 g/mol | [3] |

| IUPAC Name | This compound | |

| CAS Number | 117140-77-9 | [3] |

| Predicted XlogP | 1.8 | [2] |

| Hydrogen Bond Donors | 3 | [3] |

| Hydrogen Bond Acceptors | 2 | [3] |

| Rotatable Bonds | 2 | [3] |

| Topological Polar Surface Area (TPSA) | 90.39 Ų | [3] |

Below is a diagram representing the chemical structure of this compound.

Theoretical Calculation Protocols

Computational Workflow

The general workflow for the theoretical analysis of this compound is depicted below. This process involves geometry optimization, frequency calculations to confirm the nature of the stationary points, and subsequent analysis of electronic and spectroscopic properties.

Recommended Methodologies

-

Software: Gaussian 16 or a similar quantum chemistry package is recommended.[5]

-

Functionals: Hybrid functionals like B3LYP are commonly used for geometry optimization and vibrational frequency calculations. For more accurate electronic properties, range-separated functionals like CAM-B3LYP or M06-2X can be employed.[5]

-

Basis Set: A Pople-style basis set such as 6-311++G(d,p) is a suitable choice, providing a good balance between accuracy and computational cost for molecules of this size.[4][5] For higher accuracy, augmented correlation-consistent basis sets like aug-cc-pVTZ could be considered.[4]

-

Solvent Effects: To model the behavior in solution, the Polarizable Continuum Model (PCM) is a widely used and effective method.

Predicted Theoretical Data

Based on studies of related indole carboxylic acids, the following tables summarize the expected outcomes of DFT calculations for this compound.

Geometric Parameters

The optimized geometry will provide key insights into bond lengths, bond angles, and dihedral angles, which can be compared with experimental X-ray diffraction data if available.

Table 2: Predicted Key Geometric Parameters (Illustrative) (Note: These are representative values based on similar structures and should be confirmed by specific calculations.)

| Parameter | Bond | Predicted Value (Å) |

| Bond Lengths | N1-C2 | ~1.38 |

| C2-C3 | ~1.45 | |

| C=O (carboxyl) | ~1.21 | |

| C-O (carboxyl) | ~1.36 | |

| Parameter | Atoms | Predicted Value (°) |

| Bond Angles | N1-C2-C3 | ~108 |

| O=C-O (carboxyl) | ~123 |

Vibrational Frequencies

Calculated vibrational frequencies are instrumental in interpreting experimental IR and Raman spectra. A scaling factor (e.g., 0.96 for B3LYP) is typically applied to the calculated frequencies to better match experimental values.

Table 3: Predicted Key Vibrational Frequencies (Illustrative) (Note: Based on data for 5-methoxy-1H-indole-2-carboxylic acid and other indole derivatives.)

| Vibrational Mode | Predicted Frequency (cm⁻¹, scaled) | Description |

| ν(N-H) | ~3350 - 3500 | N-H stretching vibration of the indole ring.[4] |

| ν(O-H) | ~3200 - 2500 (broad) | O-H stretching of the carboxylic acid dimer.[4] |

| ν(C=O) | ~1680 - 1720 | C=O stretching of the carboxylic acid group.[6] |

| Ring Vibrations | ~1400 - 1600 | C=C and C-N stretching modes of the indole ring. |

Electronic Properties

Frontier Molecular Orbital (FMO) analysis provides insights into the molecule's reactivity and electronic transitions. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are key descriptors.

Table 4: Predicted Electronic Properties (Illustrative) (Note: Values are highly dependent on the level of theory and solvent.)

| Property | Predicted Value (eV) |

| HOMO Energy | -6.0 to -6.5 |

| LUMO Energy | -1.5 to -2.0 |

| HOMO-LUMO Gap (ΔE) | 4.0 to 4.5 |

A smaller HOMO-LUMO gap generally suggests higher chemical reactivity and is a key parameter in the design of electronic materials.

Experimental Protocols

While this guide focuses on theoretical calculations, the validation of computational results relies on experimental data. The following outlines general experimental protocols relevant to the characterization of this compound.

Synthesis Protocol (General Approach)

The synthesis of N-substituted pyrrole-2,5-dicarboxylic acids has been reported and a similar approach could be adapted.[7] A plausible synthetic route could involve the cyclization of appropriate precursors to form the indole ring system, followed by functional group manipulations to introduce the carboxylic acid moieties.

Illustrative Saponification Step:

-

Dissolve the corresponding dimethyl ester precursor in a suitable solvent mixture (e.g., THF/water).

-

Add an excess of a base, such as lithium hydroxide (LiOH).

-

Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC or HPLC).

-

Acidify the mixture to a pH of approximately 1 using a strong acid (e.g., 37% HCl) to precipitate the dicarboxylic acid product.

-

Collect the solid product by filtration, wash with cold water, and dry under vacuum.

Spectroscopic Characterization

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra in a suitable deuterated solvent (e.g., DMSO-d₆) would be essential to confirm the molecular structure.

-

FTIR Spectroscopy: The solid-state FTIR spectrum would provide information on the key functional groups, particularly the O-H, N-H, and C=O stretching vibrations, for direct comparison with calculated frequencies.[6]

-

Mass Spectrometry: High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition and molecular weight of the synthesized compound.

Purity and Isomer Analysis (HPLC)

For quality control and to ensure the absence of isomers, a reverse-phase High-Performance Liquid Chromatography (HPLC) method can be developed. Although the target molecule is chromophoric, for non-chromophoric analogs, a Refractive Index Detector (RID) can be utilized.[8][9]

General HPLC Method Parameters:

-

Column: C18 stationary phase (e.g., 250 mm x 4.6 mm, 5 µm particle size).[8]

-

Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., 10 mM potassium phosphate, pH 3.0) and an organic modifier like acetonitrile.[8]

-

Flow Rate: 1.0 - 1.5 mL/min.[8]

-

Column Temperature: Maintained at a constant temperature, e.g., 35°C.[8]

-

Detection: UV detector at a suitable wavelength (e.g., 220-300 nm) or RID for non-chromophoric compounds.

Conclusion

This guide has outlined a comprehensive theoretical framework for the computational investigation of this compound using DFT methods. By leveraging established protocols from studies on analogous indole derivatives, researchers can predict its geometric, vibrational, and electronic properties with a high degree of confidence. These theoretical insights, when combined with the described experimental validation techniques, provide a powerful approach to accelerate the application of this versatile molecule in drug discovery, materials science, and organic synthesis.

References

- 1. nbinno.com [nbinno.com]

- 2. PubChemLite - this compound (C10H7NO4) [pubchemlite.lcsb.uni.lu]

- 3. chemscene.com [chemscene.com]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Synthesis of N‐Substituted Pyrrole‐2,5‐Dicarboxylic Acids from d‐Galactaric Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 8. longdom.org [longdom.org]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to 1H-Indole-2,5-dicarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the molecular properties, synthesis, and applications of 1H-indole-2,5-dicarboxylic acid, a key building block in medicinal chemistry and materials science.

Core Molecular Data

This compound is a heterocyclic compound featuring an indole core substituted with two carboxylic acid groups. Its chemical properties make it a versatile precursor in the synthesis of a wide range of functional molecules.

| Property | Data |

| Molecular Formula | C₁₀H₇NO₄ |

| Molecular Weight | 205.17 g/mol |

| CAS Number | 117140-77-9 |

Experimental Protocols

Synthesis of this compound via Reissert Indole Synthesis

The Reissert indole synthesis provides a viable pathway for the preparation of this compound, starting from a substituted o-nitrotoluene. The general methodology involves a condensation reaction followed by reductive cyclization and subsequent hydrolysis.

Step 1: Condensation of 4-Carboethoxy-2-nitrotoluene with Diethyl Oxalate

-

To a solution of sodium ethoxide in absolute ethanol, add 4-carboethoxy-2-nitrotoluene.

-

Slowly add diethyl oxalate to the mixture at room temperature with stirring.

-

The reaction is typically stirred for several hours to ensure the complete formation of the ethyl o-nitrophenylpyruvate derivative.

-

The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is worked up by acidification and extraction with an organic solvent. The solvent is then removed under reduced pressure to yield the crude pyruvate derivative.

Step 2: Reductive Cyclization

-

The crude ethyl o-nitrophenylpyruvate derivative is dissolved in a suitable solvent, such as acetic acid or ethanol.

-

A reducing agent, such as zinc dust in acetic acid or catalytic hydrogenation (e.g., using Pd/C), is introduced to the solution.

-

The mixture is stirred, and in the case of catalytic hydrogenation, maintained under a hydrogen atmosphere, until the reduction of the nitro group and subsequent cyclization to the indole ring is complete, as monitored by TLC.

-

The catalyst is removed by filtration, and the solvent is evaporated. The residue contains the diethyl 1H-indole-2,5-dicarboxylate.

Step 3: Hydrolysis to this compound

-

The crude diethyl 1H-indole-2,5-dicarboxylate is suspended in an aqueous solution of a strong base, such as sodium hydroxide or potassium hydroxide.

-

The mixture is heated to reflux and stirred for several hours to ensure complete hydrolysis of both ester groups.

-

After cooling to room temperature, the reaction mixture is acidified with a mineral acid, such as hydrochloric acid, to a pH of approximately 1-2.

-

The precipitated this compound is collected by vacuum filtration.

-

The solid is washed with cold water and then dried under vacuum to yield the final product.

Applications in Drug Discovery and Materials Science

This compound serves as a crucial intermediate in the development of pharmaceuticals and advanced materials. Its bifunctional nature, with two carboxylic acid groups, allows for diverse chemical modifications.

Notably, derivatives of this compound are being investigated as potent antiviral agents, particularly as inhibitors of HIV-1 integrase. The dicarboxylic acid moiety can be functionalized to create complex molecules that interact with the active site of the enzyme.

In the realm of materials science, this molecule is utilized as an organic linker for the construction of Metal-Organic Frameworks (MOFs). The carboxylic acid groups coordinate with metal ions to form porous, crystalline structures with applications in gas storage, catalysis, and separation technologies.

Visualized Experimental Workflow

The following diagram illustrates a generalized experimental workflow for the synthesis of a potential HIV-1 integrase inhibitor, starting from this compound. This highlights the utility of this compound as a versatile starting material in multi-step organic synthesis.

Caption: Synthetic workflow for an HIV-1 integrase inhibitor.

An In-depth Technical Guide on the Acidity and pKa Values of 1H-indole-2,5-dicarboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the acidic properties of 1H-indole-2,5-dicarboxylic acid, a molecule of interest in medicinal chemistry and drug development. Due to the absence of direct experimentally determined pKa values in publicly available literature for this specific molecule, this guide synthesizes data from structurally related compounds to provide well-founded estimates. Furthermore, it details the experimental protocols necessary for the precise determination of its acid dissociation constants.

Introduction to Acidity and pKa

The acid dissociation constant (pKa) is a quantitative measure of the strength of an acid in solution. For a molecule with multiple acidic protons, such as this compound, multiple pKa values will describe the sequential deprotonation events. These values are critical in drug development as they influence a molecule's solubility, absorption, distribution, metabolism, and excretion (ADME) properties. This compound possesses three acidic protons: one on the indole nitrogen (N-H) and one on each of the two carboxylic acid groups.

Estimated pKa Values of this compound

The pKa values for this compound can be estimated by examining the known pKa values of its constituent moieties: the indole ring and carboxylic acids at different positions on the indole scaffold.

-

Indole N-H Proton: The indole N-H proton is generally weakly acidic. In aqueous solutions, the pKa of the indole N-H is approximately 17.[1][2] In non-aqueous solvents like acetonitrile, this value can be significantly higher, around 32.78.[3][4]

-

Carboxylic Acid at Position 2 (C2-COOH): The carboxylic acid at the C2 position of the indole ring is influenced by the electron-rich pyrrole ring. Experimental and predicted pKa values for indole-2-carboxylic acid range from approximately 3.6 to 4.44.[5][6]

-

Carboxylic Acid at Position 5 (C5-COOH): The carboxylic acid at the C5 position is attached to the benzene portion of the indole ring. Its acidity will be influenced by the overall electronic nature of the bicyclic system. While no direct experimental value for indole-5-carboxylic acid's pKa was found, it is expected to be in a similar range to other aromatic carboxylic acids, with benzoic acid having a pKa of approximately 4.2.

Based on these individual components, the estimated pKa values for this compound are summarized in the table below. It is important to note that the presence of a second carboxylic acid group will influence the acidity of the first, generally leading to a lower pKa for the first deprotonation and a higher pKa for the second compared to their monosubstituted counterparts due to electronic effects.

Table 1: Estimated pKa Values for this compound

| Ionizable Proton | Estimated pKa (in water) | Notes |

| First Carboxylic Acid Proton | ~3.0 - 4.0 | The first deprotonation is expected to be from one of the carboxylic acid groups. The presence of the second electron-withdrawing carboxylic acid group will likely lower the pKa of the first to deprotonate compared to a monosubstituted indole carboxylic acid. |

| Second Carboxylic Acid Proton | ~4.5 - 5.5 | After the first deprotonation, the resulting carboxylate anion will have an electron-donating effect, making the second carboxylic acid group less acidic (higher pKa). |

| Indole N-H Proton | ~17 | This proton is significantly less acidic than the carboxylic acid protons and will only deprotonate under strongly basic conditions. |

Experimental Protocols for pKa Determination

To obtain accurate pKa values for this compound, experimental determination is essential. The following are detailed protocols for two common and reliable methods: potentiometric titration and UV-Vis spectrophotometry.

Potentiometric titration is a highly accurate method for determining pKa values by monitoring the pH of a solution as a titrant of known concentration is added.[7][8][9][10]

Materials and Equipment:

-

High-precision pH meter with a glass electrode

-

Calibrated automatic titrator or a burette

-

Magnetic stirrer and stir bar

-

Titration vessel

-

Standardized 0.1 M sodium hydroxide (NaOH) solution (carbonate-free)

-

Standardized 0.1 M hydrochloric acid (HCl) solution

-

Potassium chloride (KCl) for maintaining constant ionic strength

-

Deionized water, purged with nitrogen to remove dissolved CO2

-

This compound sample of high purity

Procedure:

-

Calibration: Calibrate the pH meter using at least three standard buffer solutions (e.g., pH 4.0, 7.0, and 10.0).[7][8]

-

Sample Preparation: Accurately weigh a sample of this compound and dissolve it in a known volume of deionized water to a final concentration of approximately 1 mM. If solubility is an issue, a co-solvent such as methanol or DMSO can be used, but the resulting pKa will be an apparent pKa for that specific solvent mixture. Add KCl to the solution to maintain a constant ionic strength (e.g., 0.15 M).[7][8]

-

Acidification: Acidify the sample solution to approximately pH 2 with the standardized HCl solution. This ensures that both carboxylic acid groups are fully protonated at the start of the titration.

-

Titration: Begin the titration by adding small, precise increments of the standardized 0.1 M NaOH solution. After each addition, allow the pH reading to stabilize before recording the pH and the volume of titrant added.[7]

-

Data Collection: Continue the titration until the pH reaches approximately 12 to ensure both carboxylic acid protons have been titrated.

-

Data Analysis: Plot the pH versus the volume of NaOH added to generate a titration curve. The pKa values correspond to the pH at the half-equivalence points. For a dicarboxylic acid, two inflection points will be observed, and the pKa values are the pH at the midpoint between the start and the first equivalence point, and between the first and second equivalence points. The data can be analyzed using derivative plots (first and second derivatives) to accurately determine the equivalence points.

This method is particularly useful for compounds that possess a chromophore and can be used with smaller sample quantities and at lower concentrations.[11][12][13][14][15]

Materials and Equipment:

-

UV-Vis spectrophotometer

-

Quartz cuvettes

-

pH meter

-

A series of buffer solutions with known pH values spanning the expected pKa range (e.g., from pH 2 to 7)

-

Stock solution of this compound in a suitable solvent (e.g., methanol or DMSO)

-

Deionized water

Procedure:

-

Preparation of Solutions: Prepare a series of solutions with a constant concentration of this compound in different buffer solutions of varying pH. A small, constant amount of the stock solution should be added to each buffer.

-

Spectral Measurement: Record the UV-Vis absorption spectrum for each solution over a relevant wavelength range (e.g., 200-400 nm for indole derivatives).[14]

-

Data Analysis:

-

Identify wavelengths where the absorbance changes significantly with pH.

-

Plot absorbance at a selected wavelength versus pH. The resulting sigmoidal curve will have an inflection point that corresponds to the pKa.

-

Alternatively, for more accurate determination, the following equation derived from the Henderson-Hasselbalch and Beer-Lambert laws can be used: pKa = pH + log((A - A_B) / (A_A - A)) where A is the absorbance at a given pH, A_A is the absorbance of the fully protonated species, and A_B is the absorbance of the deprotonated species.

-

The presence of two carboxylic acid groups will likely result in two overlapping ionization steps, which may require multi-wavelength analysis or deconvolution techniques for accurate pKa determination.[9]

-

Visualizations

The following diagrams illustrate the logical workflow for the experimental determination of pKa values.

Caption: General experimental workflow for pKa determination.

Caption: Estimated deprotonation pathway for this compound.

Conclusion

References

- 1. indole acidity [quimicaorganica.org]

- 2. Indole [quimicaorganica.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Buy Indole-2-carboxylic acid | 1477-50-5 [smolecule.com]

- 6. Indole-2-carboxylic acid | 1477-50-5 [chemicalbook.com]

- 7. creative-bioarray.com [creative-bioarray.com]

- 8. dergipark.org.tr [dergipark.org.tr]

- 9. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. How to measure pKa by UV-vis spectrophotometry: A Chemagination Know-How Guide [chemagine.co.uk]

- 12. ijper.org [ijper.org]

- 13. Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pharmaguru.co [pharmaguru.co]

- 15. Spectrophotometric Determination of the pKa, Isosbestic Point and Equation of Absorbance vs. pH for a Universal pH Indicator [scirp.org]

Spectroscopic Characterization of Indole-2,5-dicarboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic methods used to characterize indole-2,5-dicarboxylic acid. Due to the limited availability of specific experimental data for indole-2,5-dicarboxylic acid in publicly accessible databases, this guide presents predicted spectroscopic characteristics based on data from closely related indole derivatives, primarily indole-2-carboxylic acid and other substituted indoles. Detailed experimental protocols for each major spectroscopic technique are also provided to facilitate the acquisition of precise data.

Predicted Spectroscopic Data

The following tables summarize the expected spectroscopic data for indole-2,5-dicarboxylic acid. These predictions are derived from the known spectral properties of analogous indole compounds and the fundamental principles of spectroscopic interpretation.

Table 1: Predicted ¹H NMR Spectral Data

The predicted chemical shifts (δ) for the protons of indole-2,5-dicarboxylic acid are listed below. The presence of two electron-withdrawing carboxylic acid groups is expected to significantly influence the chemical shifts of the aromatic protons.

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Notes |

| N-H | 11.0 - 13.0 | Broad Singlet | Chemical shift is highly dependent on solvent and concentration. |

| H3 | ~7.0 - 7.3 | Singlet or Doublet | |

| H4 | ~8.0 - 8.3 | Doublet | Deshielded due to the adjacent carboxylic acid group at C5. |

| H6 | ~7.8 - 8.1 | Doublet of Doublets | |

| H7 | ~7.5 - 7.8 | Doublet | |

| COOH | 12.0 - 14.0 | Broad Singlet | Chemical shift for carboxylic acid protons. |

Note: Predicted values are based on data for similar indole derivatives and may vary depending on the solvent and experimental conditions.

Table 2: Predicted ¹³C NMR Spectral Data

The predicted chemical shifts for the carbon atoms of indole-2,5-dicarboxylic acid are outlined below.

| Carbon | Predicted Chemical Shift (ppm) | Notes |

| C2 | ~135 - 140 | Attached to a carboxylic acid group. |

| C3 | ~105 - 110 | |

| C3a | ~128 - 132 | |

| C4 | ~122 - 126 | |

| C5 | ~125 - 130 | Attached to a carboxylic acid group. |

| C6 | ~120 - 124 | |

| C7 | ~112 - 116 | |

| C7a | ~138 - 142 | |

| COOH | ~165 - 175 | Chemical shift for carboxylic acid carbons. |

Note: Predicted values are based on data for similar indole derivatives and may vary depending on the solvent and experimental conditions.

Table 3: Predicted Infrared (IR) Spectroscopy Data

The expected characteristic vibrational frequencies for indole-2,5-dicarboxylic acid are presented below.

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| O-H Stretch (Carboxylic Acid) | 2500 - 3300 | Broad |

| N-H Stretch | 3300 - 3500 | Medium |

| C=O Stretch (Carboxylic Acid) | 1680 - 1710 | Strong |

| C=C Stretch (Aromatic) | 1500 - 1600 | Medium to Strong |

| C-N Stretch | 1200 - 1350 | Medium |

| O-H Bend | 1210 - 1440 | Medium |

Table 4: Predicted UV-Visible Spectroscopy Data

The anticipated absorption maxima (λmax) for indole-2,5-dicarboxylic acid in a suitable solvent like ethanol or methanol are provided. Indole and its derivatives typically exhibit characteristic absorption bands in the UV region.[1][2][3]

| Transition | Predicted λmax (nm) |

| π → π | ~220 - 240 |

| π → π | ~270 - 290 |

Table 5: Predicted Mass Spectrometry Data

The expected mass-to-charge ratio (m/z) for the molecular ion of indole-2,5-dicarboxylic acid is shown.

| Ion | Predicted m/z | Notes |

| [M+H]⁺ | 206.0397 | Calculated for C₉H₇NO₄ + H⁺ |

| [M-H]⁻ | 204.0251 | Calculated for C₉H₇NO₄ - H⁻ |

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below to ensure high-quality data acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Protocol:

-

Sample Preparation:

-

Dissolve 5-25 mg of indole-2,5-dicarboxylic acid in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄).[4]

-

Ensure complete dissolution, using gentle vortexing or sonication if necessary.[5]

-

Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube to remove any particulate matter.

-

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Perform automated or manual shimming to optimize the magnetic field homogeneity.[5]

-

-

¹H NMR Acquisition:

-

Set the spectral width to an appropriate range (e.g., 0-15 ppm).

-

Use a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.

-

Set the relaxation delay (D1) to at least 2 seconds.[5]

-

-

¹³C NMR Acquisition:

-

Use a proton-decoupled pulse program.

-

Set the spectral width to an appropriate range (e.g., 0-200 ppm).

-

A larger number of scans (e.g., 1024 or more) will be required due to the low natural abundance of ¹³C.[5]

-

Set the relaxation delay (D1) to 2-5 seconds.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase the spectrum and perform baseline correction.

-

Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS at 0.00 ppm).[5]

-

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Protocol (KBr Pellet Method):

-

Sample Preparation:

-

Thoroughly grind 1-2 mg of indole-2,5-dicarboxylic acid with approximately 100-200 mg of dry, IR-grade potassium bromide (KBr) using an agate mortar and pestle.[6] The mixture should be a fine, homogeneous powder.

-

Place the mixture into a pellet die.

-

Apply pressure using a hydraulic press to form a transparent or translucent pellet.[6]

-

-

Data Acquisition:

-

Place the KBr pellet in the sample holder of the FT-IR spectrometer.

-

Record a background spectrum of the empty sample compartment.

-

Acquire the sample spectrum over the desired range (e.g., 4000-400 cm⁻¹).

-

-

Data Analysis:

-

Identify and label the characteristic absorption bands corresponding to the functional groups of the molecule.

-

UV-Visible Spectroscopy

Objective: To determine the electronic absorption properties of the molecule.

Protocol:

-

Sample Preparation:

-

Prepare a dilute solution of indole-2,5-dicarboxylic acid in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile) to a concentration of approximately 10⁻⁵ M.[7]

-

Use a quartz cuvette for the measurement.

-

-

Data Acquisition:

-

Data Analysis:

-

Identify the wavelength of maximum absorbance (λmax) for each absorption band.

-

Mass Spectrometry

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Protocol (Electrospray Ionization - ESI):

-

Sample Preparation:

-

Dissolve a small amount of indole-2,5-dicarboxylic acid in a suitable solvent (e.g., methanol, acetonitrile, or a mixture with water) to a concentration of approximately 1 mg/mL.[9]

-

Further dilute this solution to a final concentration of about 10-100 µg/mL.[9]

-

If necessary, filter the solution to remove any particulates.[9]

-

-

Data Acquisition:

-

Infuse the sample solution into the ESI source of the mass spectrometer.

-

Acquire the mass spectrum in both positive and negative ion modes to observe [M+H]⁺ and [M-H]⁻ ions, respectively.

-

Optimize instrumental parameters (e.g., capillary voltage, cone voltage) to obtain a stable and intense signal.

-

-

Data Analysis:

-

Determine the m/z value of the molecular ion.

-

If performing tandem mass spectrometry (MS/MS), analyze the fragmentation pattern to gain further structural information.[10]

-

Visualizations

The following diagrams illustrate the general workflows for the spectroscopic techniques described.

References

- 1. longdom.org [longdom.org]

- 2. 29.11 Visible and Ultra-Violet Spectroscopy (UV-Vis) – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 3. researchdata.edu.au [researchdata.edu.au]

- 4. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 5. benchchem.com [benchchem.com]

- 6. drawellanalytical.com [drawellanalytical.com]

- 7. Synthesis of a 5-Carboxy Indole-Based Spiropyran Fluorophore: Thermal, Electrochemical, Photophysical and Bovine Serum Albumin Interaction Investigations [mdpi.com]

- 8. youtube.com [youtube.com]

- 9. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 10. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of 1H-Indole-2,5-dicarboxylic Acid: A Detailed Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the synthesis of 1H-indole-2,5-dicarboxylic acid, a valuable building block in medicinal chemistry and materials science. The protocols detailed herein are based on established chemical transformations, primarily following a modified Reissert indole synthesis pathway. This application note includes detailed experimental procedures, a summary of quantitative data, and a visual representation of the synthetic workflow.

I. Introduction